molecular formula C18H24N6O B1683784 2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide CAS No. 1194961-19-7

2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide

Cat. No. B1683784
CAS RN: 1194961-19-7
M. Wt: 340.4 g/mol
InChI Key: NZNTWOVDIXCHHS-LSDHHAIUSA-N
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Description

“2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide” is a small molecule . It belongs to the class of organic compounds known as pyrimidinecarboxamides, which are compounds containing a pyrimidine ring which bears a carboxamide .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring which bears a carboxamide . The chemical formula is C18H24N6O . The average weight is 340.4228 and the monoisotopic weight is 340.20115942 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average weight of 340.4228 and a monoisotopic weight of 340.20115942 . The chemical formula is C18H24N6O .

Future Directions

As this compound is experimental , future research could focus on its potential uses and interactions, as well as further investigation into its mechanism of action.

Mechanism of Action

Target of Action

The primary target of PRT-060318 is Spleen Tyrosine Kinase (Syk) . Syk is a B cell receptor (BCR)-associated tyrosine kinase, which plays a crucial role in the maintenance and expansion of immature B cells .

Mode of Action

PRT-060318 is a highly specific, ATP-competitive, small molecular inhibitor of Syk . It inhibits Syk kinase activity, thereby preventing the activation of platelets via GPVI/FcRγ, an ITAM receptor complex .

Biochemical Pathways

The inhibition of Syk by PRT-060318 affects the signaling pathways downstream of the BCR in B cells . It also impacts the pathways downstream of the GPVI receptor in platelets . The inhibition of these pathways leads to a reduction in platelet aggregation and thrombus formation .

Pharmacokinetics

The concentration of PRT-060318 in mouse plasma was measured as 7.1 μM, 2 hours post oral dose, which is consistent with the concentration that blocked FcγRIIA-mediated platelet activation in vitro .

Result of Action

The inhibition of Syk by PRT-060318 leads to significant molecular and cellular effects. It prevents HIT immune complex-induced aggregation of both human and transgenic HIT mouse platelets . In B cell acute lymphoblastic leukemia (B-ALL), it inhibits cell proliferation in a dose-dependent manner .

Action Environment

The efficacy of PRT-060318 can be influenced by the presence of other compounds. For instance, in the presence of heparin, PRT-060318 was able to prevent heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model . .

properties

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNTWOVDIXCHHS-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide
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2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide

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